molecular formula C21H19ClN4O B4695024 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile

5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B4695024
M. Wt: 378.9 g/mol
InChI Key: OOGUYLCOLKEMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile, also known as BPCO, is a chemical compound that has been studied for its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In neurological disorder research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce the production of proinflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. In cancer research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments include its potential therapeutic applications in various fields, its ability to inhibit various enzymes and signaling pathways, and its ability to induce apoptosis and inhibit the growth of cancer cells. The limitations of using 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments include its potential toxicity, its limited solubility in water, and its limited availability.

Future Directions

For the study of 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile include further exploration of its potential therapeutic applications in various fields, further elucidation of its mechanism of action, and further investigation of its biochemical and physiological effects. Additionally, future directions could include the development of more efficient synthesis methods for 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile and the development of derivatives of 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile with improved properties.

Scientific Research Applications

5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)20-24-19(14-23)21(27-20)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGUYLCOLKEMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.